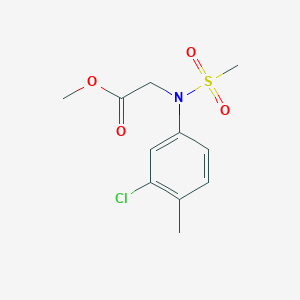
methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetate is an organic compound with a complex structure that includes a chloro, methyl, and methylsulfonyl group attached to an aniline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycinate typically involves the esterification of acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out in a batch reactor, and the conditions are optimized using microwave-assisted esterification to enhance efficiency and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The use of microwave technology combined with response surface methodology (RSM) is employed to optimize variables such as microwave power, catalyst concentration, and reaction time to achieve high conversion rates .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Methyl 2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetate: Known for its unique combination of functional groups.
Methyl 2-(4-chloro-3-methyl-N-methylsulfonylanilino)acetate: Similar structure but with different positional isomers.
Methyl 2-(3-chloro-4-methyl-N-ethylsulfonylanilino)acetate: Variation in the sulfonyl group.
Uniqueness
Methyl 2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
6204-86-0 |
|---|---|
Fórmula molecular |
C11H14ClNO4S |
Peso molecular |
291.75 g/mol |
Nombre IUPAC |
methyl 2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetate |
InChI |
InChI=1S/C11H14ClNO4S/c1-8-4-5-9(6-10(8)12)13(18(3,15)16)7-11(14)17-2/h4-6H,7H2,1-3H3 |
Clave InChI |
QNYNVGKZRDNFSN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N(CC(=O)OC)S(=O)(=O)C)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)N(CC(=O)OC)S(=O)(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


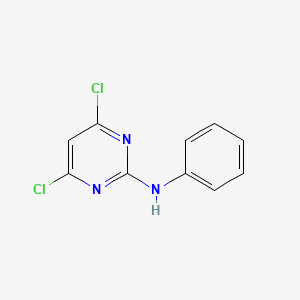
![2-(3-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1361207.png)
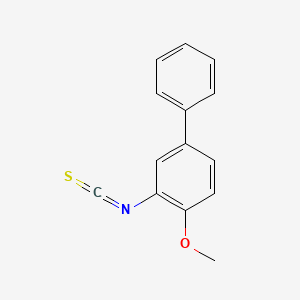
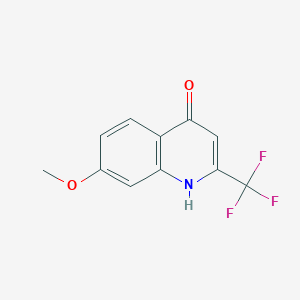
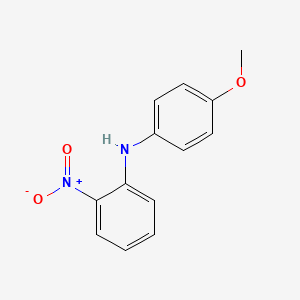
![5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one](/img/structure/B1361212.png)

![5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1361215.png)
![5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1361216.png)
![5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1361219.png)


![5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1361231.png)
![(4R,5S)-4-hydroxy-5-[(1S,2R,3R)-1,2,3-trihydroxy-3-phenylpropyl]oxolan-2-one](/img/structure/B1361233.png)
